

2-Chloro-4-methoxyaniline physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-methoxyaniline

Cat. No.: B183069

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An In-depth Technical Guide to **2-Chloro-4-methoxyaniline**: Properties, Handling, and Analysis

Introduction and Compound Identification

2-Chloro-4-methoxyaniline is a substituted aromatic amine that serves as a valuable intermediate in various fields of chemical synthesis, including the development of pharmaceuticals and dyes. Its chemical structure, featuring a chloro, a methoxy, and an amino group on a benzene ring, imparts a unique combination of reactivity and physical properties that are critical for its application in multi-step synthetic pathways. Understanding these properties is paramount for researchers, scientists, and drug development professionals to ensure safe handling, optimal reaction conditions, and accurate analytical characterization.

This guide provides a detailed overview of the core physical properties of **2-Chloro-4-methoxyaniline**, offers expert insights into its safe handling and storage, and presents a validated protocol for its analytical determination.

Compound Identifiers:

- IUPAC Name: **2-chloro-4-methoxyaniline**[\[1\]](#)[\[2\]](#)
- CAS Number: 29242-84-0[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₇H₈ClNO[\[1\]](#)[\[3\]](#)

- Synonyms: 2-Chloro-4-methoxybenzenamine, 4-Methoxy-2-chloroaniline, 2-Chloro-p-anisidine[1][4]

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application and safety. The properties of **2-Chloro-4-methoxyaniline** are dictated by the interplay of its three functional groups. The amino group provides basicity and a site for nucleophilic attack, the electron-withdrawing chlorine atom influences aromatic reactivity, and the methoxy group acts as an electron-donating group.

These properties are summarized in the table below.

Property	Value	Source(s)
Molecular Weight	157.60 g/mol	[1][3]
Physical Form	Yellow to Brown Liquid	
Boiling Point	284.8 °C at 760 mmHg	[4]
Density	1.234 g/cm ³	[4]
Flash Point	126 °C	[4]
Vapor Pressure	0.00222 mmHg at 25°C	[4]
Solubility	Soluble in polar organic solvents (e.g., ethanol, methanol); limited solubility in non-polar solvents and slightly soluble in water.	[5][6][7]
XLogP3	2.3	[1]

Expert Insight: The compound's state as a liquid at room temperature and its relatively high boiling point are consistent with a substituted aniline of this molecular weight. The XLogP3 value of 2.3 indicates moderate lipophilicity, suggesting it will partition more readily into organic phases than aqueous ones, a critical consideration for extraction protocols during reaction workups.[1] The amine functionality means its solubility is pH-dependent; it will exhibit

increased aqueous solubility under acidic conditions due to the formation of the corresponding ammonium salt.[5]

Expected Spectroscopic Signature

While a definitive public spectrum for this specific isomer is not readily available, its structure allows for a confident prediction of its key spectroscopic features.

- ^1H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the three protons on the benzene ring. The splitting patterns will be complex due to their ortho, meta, and para relationships. A singlet corresponding to the methoxy group ($-\text{OCH}_3$) protons would appear upfield (approx. 3.7-3.9 ppm), and a broad singlet for the amine ($-\text{NH}_2$) protons would also be present, with its chemical shift being highly dependent on solvent and concentration.
- ^{13}C NMR: The carbon NMR spectrum should display seven unique signals: six for the aromatic carbons, with their chemical shifts influenced by the attached substituents, and one for the methoxy carbon (approx. 55-60 ppm).[8]
- FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:
 - N-H Stretching: A pair of bands in the $3300\text{-}3500\text{ cm}^{-1}$ region, characteristic of a primary amine.
 - C-H Stretching: Aromatic C-H stretches just above 3000 cm^{-1} and aliphatic C-H stretches from the methoxy group just below 3000 cm^{-1} .
 - C=C Stretching: Aromatic ring stretching vibrations in the $1500\text{-}1600\text{ cm}^{-1}$ region.
 - C-O Stretching: A strong, characteristic band for the aryl-alkyl ether linkage around 1250 cm^{-1} (asymmetric) and 1030 cm^{-1} (symmetric).
 - C-Cl Stretching: A band in the fingerprint region, typically around $700\text{-}800\text{ cm}^{-1}$, corresponding to the carbon-chlorine bond.

Safety, Handling, and Storage

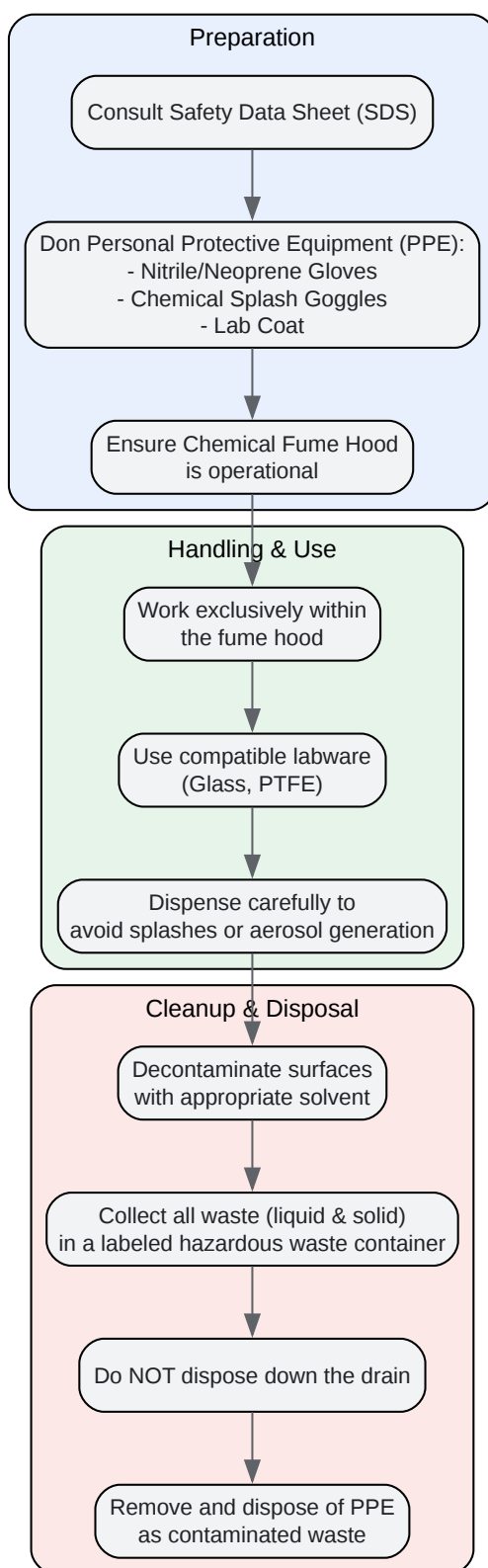
Substituted anilines as a class of compounds require careful handling due to their potential toxicity.[9] **2-Chloro-4-methoxyaniline** is no exception and is classified with several hazards.

GHS Hazard Classification:[1]

- Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
- Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.
- Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.
- Skin Irritation (Category 2): H315 - Causes skin irritation.
- Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

Standard Handling Protocol

Adherence to a strict protocol is essential for mitigating risk. The following workflow must be followed when handling **2-Chloro-4-methoxyaniline**.



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Caption: Workflow for Safe Handling of **2-Chloro-4-methoxyaniline**.

Storage Requirements:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[\[10\]](#)
- Keep away from incompatible materials such as strong oxidizing agents and strong acids.
[\[11\]](#)
- The storage area should be clearly marked and accessible only to trained personnel.[\[10\]](#)

Analytical Methodology: Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like substituted anilines.[\[12\]](#) It provides both retention time data for quantification and mass spectra for definitive identification.

Exemplar GC-MS Protocol

This protocol is a self-validating system for determining the purity of a **2-Chloro-4-methoxyaniline** sample.

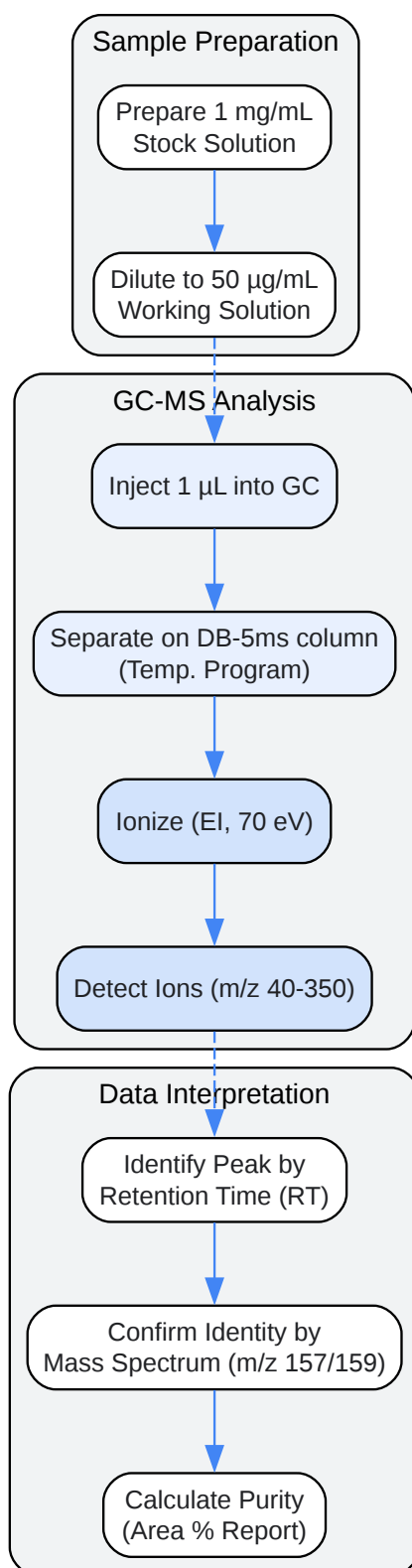
1. Sample Preparation: i. Prepare a stock solution of 1 mg/mL by dissolving ~10 mg of the sample (accurately weighed) in 10 mL of a suitable solvent (e.g., Methanol or Acetonitrile). ii. Create a working solution of ~50 µg/mL by performing a 1:20 dilution of the stock solution. iii. Rationale: This concentration is typically within the linear dynamic range of most modern GC-MS systems, preventing detector saturation while ensuring a strong signal.

2. GC-MS Instrumental Parameters:[\[13\]](#)[\[14\]](#)

- GC System: Agilent 8890 GC or equivalent.
- MS System: Agilent 5977B MSD or equivalent.
- Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
- Justification: This column provides excellent resolution for a wide range of aromatic compounds and is robust for routine analysis.
- Injection Volume: 1 µL.
- Injector Temperature: 250 °C.

- Split Ratio: 20:1.
- Justification: A split injection prevents column overloading and ensures sharp chromatographic peaks.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Program:
 - Initial temperature: 70 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Hold: 5 minutes at 280 °C.
- Justification: This temperature program allows for the elution of any residual solvent at the beginning and provides sufficient thermal energy to elute the target analyte and potential higher-boiling impurities.
- MS Transfer Line Temp: 280 °C.
- Ion Source Temp: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 40-350 m/z.

3. Data Analysis: i. The primary peak should correspond to the retention time of **2-Chloro-4-methoxyaniline**. ii. The mass spectrum of this peak should show a molecular ion (M^+) at m/z 157 and a characteristic $M+2$ peak at m/z 159 with an intensity of approximately one-third of the M^+ peak, confirming the presence of a single chlorine atom. iii. Purity is calculated by the area percent method: (Area of main peak / Total area of all peaks) x 100%.



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Caption: Logical workflow for the GC-MS purity analysis of **2-Chloro-4-methoxyaniline**.

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- To cite this document: BenchChem. [2-Chloro-4-methoxyaniline physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183069#2-chloro-4-methoxyaniline-physical-properties]

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